molecular formula C21H17ClN2O B14111984 6-Chloro-2-methoxy-N-p-tolylacridin-9-amine

6-Chloro-2-methoxy-N-p-tolylacridin-9-amine

Cat. No.: B14111984
M. Wt: 348.8 g/mol
InChI Key: HICBWDGPPUVAGQ-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-N-p-tolylacridin-9-amine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. This compound, with its unique structural features, has garnered interest for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-N-p-tolylacridin-9-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,9-dichloro-2-methoxyacridine with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-N-p-tolylacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of substituted acridine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-N-p-tolylacridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through intercalation between adjacent base pairs, leading to the formation of stable DNA-drug complexes . This interaction can result in cytotoxic effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxy-N-p-tolylacridin-9-amine stands out due to its specific structural modifications, which enhance its binding affinity to nucleic acids and its potential biological activities. Its unique combination of chloro and methoxy groups, along with the p-tolylamine moiety, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

6-chloro-2-methoxy-N-(4-methylphenyl)acridin-9-amine

InChI

InChI=1S/C21H17ClN2O/c1-13-3-6-15(7-4-13)23-21-17-9-5-14(22)11-20(17)24-19-10-8-16(25-2)12-18(19)21/h3-12H,1-2H3,(H,23,24)

InChI Key

HICBWDGPPUVAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC

Origin of Product

United States

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